Product packaging for Filgrastim(Cat. No.:CAS No. 121181-53-1)

Filgrastim

Cat. No.: B1168352
CAS No.: 121181-53-1
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Description

Filgrastim is a recombinant human granulocyte colony-stimulating factor (G-CSF) that regulates the production, differentiation, and functional activation of neutrophil progenitors . It is a cornerstone reagent in oncological and hematological research, specifically for investigating mechanisms of neutropenia and developing supportive care strategies following myelosuppressive insults . Its primary research value lies in its ability to stimulate the bone marrow to increase the proliferation and release of neutrophils into the bloodstream, thereby shortening the duration and severity of neutropenia in experimental models . The mechanism of action involves binding to the G-CSF receptor on hematopoietic cells, which triggers signaling pathways that promote neutrophil progenitor proliferation, maturation, and end-cell functional activation, including enhanced phagocytic ability . Research applications include the study of chemotherapy-induced neutropenia (CIN) and febrile neutropenia (FN) models, mobilization of hematopoietic progenitor cells for collection in peripheral blood progenitor cell (PBPC) therapy research, and the investigation of severe chronic neutropenia (SCN) conditions such as congenital, cyclic, and idiopathic neutropenia . This compound provides a critical tool for exploring neutrophil biology and developing protocols to mitigate infection risk in immunocompromised research models. It is essential to note that the safety and efficacy of simultaneous use with cytotoxic chemotherapy or radiation have not been established in all research contexts, and administration should be timed to avoid these periods unless specifically under investigation . Researchers should be aware that common observations in experimental use include bone pain and leukocytosis, while more significant effects such as splenic rupture, acute respiratory distress syndrome (ARDS), and allergic reactions have been reported in clinical settings and should inform monitoring protocols . This product is designated "For Research Use Only." It is not intended for diagnostic or therapeutic applications, including human use.

Properties

CAS No.

121181-53-1

Molecular Formula

W99

Origin of Product

United States

Molecular and Cellular Mechanisms of Filgrastim Action

Granulocyte Colony-Stimulating Factor Receptor (G-CSFR) Interactions

The G-CSFR is a member of the hematopoietin receptor superfamily and lacks intrinsic tyrosine kinase activity. nih.govrupress.orgeur.nl Its function relies on associating with and activating cytoplasmic tyrosine kinases upon ligand binding. rupress.orgeur.nl

Ligand Binding Kinetics and Receptor Affinity Characterization

Filgrastim binds to the G-CSFR with high specificity. patsnap.compatsnap.com The interaction involves the engagement of the ligand with specific domains of the receptor. G-CSF can bind to the receptor's CRH and Ig-Like domains. biorxiv.org Studies suggest that at low ligand concentrations, an asymmetric 2:1 receptor-ligand complex is formed, which may convert to a 4:4 receptor-ligand tetramer at high G-CSF concentrations. rupress.org Research utilizing techniques like Surface Plasmon Resonance (SPR) can characterize the binding kinetics and apparent binding affinity of this compound to the human G-CSFR. researchgate.net While some studies on mutant receptors indicate normal affinity for ligand but a reduced number of binding sites, suggesting alterations in ligand-receptor complex architecture can severely affect signaling, the wild-type receptor exhibits specific binding characteristics crucial for signal transduction. rupress.orgeur.nl

Mechanisms of G-CSFR Activation and Dimerization

Binding of this compound to the G-CSFR induces a conformational change that leads to receptor dimerization. drugbank.compatsnap.comtandfonline.com This dimerization is a critical step for subsequent signal transduction and the activation of various downstream pathways. drugbank.compatsnap.com The G-CSFR forms homodimeric or homooligomeric complexes upon ligand binding. nih.govrupress.orgeur.nl The dimerization brings associated Janus kinases (JAKs) into proximity, resulting in their trans-phosphorylation and activation. nih.govtandfonline.com

Receptor-Mediated Internalization and Clearance Pathways

Following ligand binding and activation, the G-CSFR undergoes internalization, a process that contributes to signal attenuation and receptor clearance. nih.goveur.nl Receptor internalization can occur via clathrin-coated pits. eur.nl Specific regions of the G-CSFR, including a dileucine motif and certain residues like tryptophan (W650) and phosphorylated serine (S749), are crucial for ligand-induced internalization. eur.nl Upon internalization, the receptor-ligand complexes form early endosomes and are subsequently degraded inside the cell, contributing to the elimination of the drug. drugbank.comeur.nl This receptor-mediated internalization and degradation is a significant pathway for the clearance of this compound and its pegylated forms like Pegthis compound. drugbank.comnih.govnih.gov Reduced receptor-mediated internalization and clearance can lead to increased serum levels of G-CSF. aai.org

Intracellular Signaling Cascades Propagated by this compound

The activation of the G-CSFR by this compound triggers multiple intracellular signaling pathways that collectively promote the proliferation, differentiation, survival, and functional enhancement of neutrophil precursors and mature neutrophils. drugbank.compatsnap.compatsnap.comnih.gov The principal signaling mechanisms involve the JAK/STAT and MAPK pathways, among others like PI3K/AKT. drugbank.compatsnap.compatsnap.comnih.govnibn.go.jpgenome.jp

Janus Kinase (JAK)-Signal Transducer and Activator of Transcription (STAT) Pathway Engagement

The JAK/STAT pathway is a primary signaling route activated by this compound binding to the G-CSFR. drugbank.compatsnap.compatsnap.comtandfonline.comgenome.jp Upon receptor dimerization, Janus kinases (specifically JAK1, JAK2, and TYK2) associated with the cytoplasmic domain of the G-CSFR become phosphorylated and activated. patsnap.comnih.govtandfonline.comeur.nl These activated JAKs, in turn, phosphorylate tyrosine residues on the G-CSFR and on Signal Transducers and Activators of Transcription (STAT) proteins, particularly STAT3, with some involvement of STAT1 and STAT5. patsnap.comnih.goveur.nltandfonline.comahajournals.org Phosphorylated STAT proteins then dimerize and translocate to the nucleus, where they act as transcription factors, regulating the expression of genes essential for cell proliferation, differentiation, and survival. patsnap.comnih.govtandfonline.comahajournals.org STAT3 is considered a major transcription factor activated by G-CSF. tandfonline.comahajournals.org

Mitogen-Activated Protein Kinase (MAPK) Signaling Integration

The Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the MAPK/ERK pathway, is also activated upon this compound binding to its receptor. drugbank.compatsnap.compatsnap.com This pathway involves the sequential phosphorylation of MAPK proteins, leading to the activation of Extracellular signal-Regulated Kinases (ERKs). patsnap.com Activated ERKs translocate to the nucleus and influence the expression of genes associated with cell proliferation and differentiation. patsnap.com The activation of the MAPK/ERK pathway can be mediated through intermediate proteins like Shc and Grb2, linked to the phosphorylation of specific tyrosine residues on the G-CSFR, such as Y764. nih.goveur.nl This pathway contributes to the rapid expansion of neutrophil precursors. patsnap.com The SDF-1/CXCR4 pathway, which can be influenced by this compound, also promotes cell chemotaxis and proliferation via MAPK signaling. nih.gov

Phosphoinositide 3-Kinase (PI3K)/Akt Pathway Modulation

Upon binding of this compound to the G-CSF receptor (G-CSFR), a conformational change occurs in the receptor, leading to the activation of several downstream signaling pathways, including the Phosphoinositide 3-Kinase (PI3K)/Akt pathway. drugbank.compatsnap.com Activation of this pathway begins with the recruitment and activation of PI3K to the phosphorylated receptor complex. patsnap.com PI3K, a lipid kinase, then catalyzes the production of phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3), which serves as a docking site for Akt. patsnap.com

Activated Akt subsequently phosphorylates various downstream targets that are crucial for cellular survival, metabolism, and growth. patsnap.com The PI3K/Akt pathway contributes significantly to the anti-apoptotic effects of this compound, promoting the survival of neutrophil progenitor cells and their maturation into functional neutrophils. patsnap.com While it is not entirely clear if the activation of the PI3K/Akt pathway is dependent on activated JAK2 downstream of G-CSFR, studies suggest that it may be, at least in part, independent of JAK2 signaling. nih.gov Regardless of the precise activation mechanism, the PI3K/Akt pathway plays a vital role in regulating the cell cycle by directly controlling proliferation and cellular quiescence. nih.gov Activated PI3K/Akt has also been shown to block apoptosis through the inhibition of the interaction between the pro-apoptotic protein Bad and anti-apoptotic proteins Bcl2/Bcl-xl. nih.gov

This compound's Influence on Hematopoietic Cell Biology

This compound exerts a profound influence on hematopoietic cell biology, primarily affecting cells of the neutrophil lineage. Its actions encompass the molecular regulation of myeloid progenitor cell proliferation, the promotion of granulocyte differentiation and maturation, and the modulation of neutrophil functionality. drugbank.comdrugbank.comneupogenhcp.com

Molecular Regulation of Myeloid Progenitor Cell Proliferation

This compound stimulates the proliferation of myeloid progenitor cells within the bone marrow. patsnap.comneupogenhcp.comfda.gov This proliferative effect is largely dependent on the activation of downstream signaling pathways, including the JAK/STAT, PI3K/Akt, and MAPK/ERK pathways, which are triggered upon this compound binding to the G-CSFR. drugbank.compatsnap.compatsnap.com These pathways collectively enhance the proliferation and differentiation of neutrophil progenitor cells. patsnap.com The PI3K/Akt pathway, in particular, is considered likely to be involved in the proliferation of myeloid progenitor cells due to its known role in promoting cell proliferation. nih.gov Studies have shown that G-CSF-dependent induction of C/EBPβ mRNA levels is selectively upregulated in granulocytic-macrophage progenitors (GMPs), suggesting a role for this transcription factor in G-CSF-driven expansion of the granulocytic compartment. nih.gov

Mechanisms of Granulocyte Differentiation and Maturation Promotion

In addition to stimulating proliferation, this compound promotes the differentiation and maturation of granulocyte progenitor cells into mature neutrophils. drugbank.comdrugbank.comneupogenhcp.com The cytoplasmic tail of the G-CSFR contains distinct box regions, with Box 1 and Box 2 required for proliferation signals and Box 3 essential for inducing the differentiation of myeloid progenitor cells. nih.gov Four tyrosine residues (at positions 704, 729, 744, and 764) on the G-CSFR also play important roles in receptor signaling, contributing to differentiation. nih.gov Activation of the JAK/STAT pathway, a primary signaling route activated by this compound, leads to the phosphorylation of STAT proteins, which then translocate to the nucleus and act as transcription factors promoting the expression of genes involved in cell proliferation, differentiation, and survival. patsnap.com The MAPK/ERK pathway is also activated and regulates the expression of genes associated with cell proliferation and differentiation. patsnap.com

In Vitro Modulation of Neutrophil Functionality

This compound influences the functionality of mature neutrophils in vitro. Isolated neutrophils exposed to this compound have displayed normal or enhanced functional activation, including enhanced phagocytic ability and priming of the cellular metabolism associated with respiratory burst. drugbank.comfda.gov Studies have shown that this compound can increase the phagocytic activity of mature neutrophils. bccancer.bc.ca In vitro assays measuring zymosan-stimulated chemoluminescence and migration under agarose (B213101) using N-formyl-methionyl-leucyl-phenylalanine (fMLP) as a chemotaxin have demonstrated normal phagocytic and chemotactic activity in isolated neutrophils after this compound administration. fda.govfda.gov

Non-Clinical Pharmacodynamic Effects in Animal Models

Non-clinical studies in various animal models, including mice, rats, hamsters, dogs, and monkeys, have demonstrated pharmacodynamic effects attributable to the expected pharmacological actions of this compound. fda.gov These effects include dose-dependent increases in white cell counts, increased circulating segmented neutrophils, and increased myeloid:erythroid ratios in bone marrow. fda.govfda.gov Histopathologic examination of the liver and spleen in all species revealed evidence of ongoing extramedullary granulopoiesis, and increased spleen weights were observed in all species, appearing to be dose-related. fda.govfda.gov

Studies in rats and cynomolgus monkeys involving repeated doses over extended periods (up to 52 weeks) showed similar changes to those noted in subacute studies. fda.govfda.gov Expected pharmacological actions included dose-dependent increases in white cell counts, increased circulating segmented neutrophils, and increased alkaline phosphatase levels, along with increased myeloid:erythroid ratios in the bone marrow. fda.govfda.gov Decreases in platelet counts were also noted in primates. fda.govfda.gov These effects generally reversed to normal within a few weeks following cessation of treatment. fda.govfda.gov

In a study evaluating this compound's efficacy in improving survival and hematopoietic recovery after irradiation in four mouse strains, this compound significantly increased 30-day survival. nih.gov While it did not prevent cytopenia nadirs, it facilitated faster recovery of various blood cell counts, including white blood cells, neutrophils, red blood cells, platelets, and lymphocytes. nih.gov This accelerated hematopoietic recovery was also reflected in faster bone marrow reconstitution and a significant increase in hematopoietic progenitors. nih.gov

The in vivo pharmacology of this compound has also been investigated in rat models of cyclophosphamide-induced neutropenia. Daily subcutaneous doses of this compound mitigated the cyclophosphamide-induced reduction in neutrophil counts, with the neutrophil profile being similar following administration of this compound or a reference product.

Table 1: Summary of Non-Clinical Pharmacodynamic Effects in Animal Models

EffectObservation in Animal Models (Species)Source
Increased White Cell CountsDose-dependent increases observed in subacute and chronic studies (mice, rats, hamsters, dogs, monkeys). fda.govfda.gov
Increased Circulating Segmented NeutrophilsObserved in subacute and chronic studies (mice, rats, hamsters, dogs, monkeys). fda.govfda.gov
Increased Myeloid:Erythroid Ratio in Bone MarrowObserved in subacute and chronic studies (mice, rats, hamsters, dogs, monkeys). fda.govfda.gov
Extramedullary GranulopoiesisEvidence in liver and spleen (all species). fda.govfda.gov
Increased Spleen WeightsObserved in all species, appeared dose-related. fda.govfda.gov
Increased Serum Alkaline PhosphataseDose-dependent increase observed in rats. fda.govfda.gov
Decreased Platelet CountsNoted in primates. fda.govfda.gov
Improved Survival Post-IrradiationSignificantly increased 30-day survival (mouse strains). nih.gov
Faster Hematopoietic Recovery Post-IrradiationFacilitated faster recovery of various blood cell counts (mouse strains). nih.gov
Faster Bone Marrow Reconstitution Post-IrradiationObserved (mouse strains). nih.gov
Increased Hematopoietic Progenitors Post-IrradiationSignificant increase observed (mouse strains). nih.gov
Mitigation of Chemotherapy-Induced NeutropeniaMitigated reduction in neutrophil counts in cyclophosphamide-induced neutropenia (rats).

These non-clinical studies provide valuable insights into the in vivo effects of this compound on hematopoiesis and neutrophil function across different species.

Recombinant Production and Upstream Bioprocess Engineering of Filgrastim

Microbial Expression System Development for Filgrastim

The development of an efficient microbial expression system in E. coli is crucial for achieving high yields of recombinant this compound. This involves optimizing the host strain, designing appropriate genetic constructs, and implementing effective expression strategies.

Escherichia coli Host Strain Optimization and Genetic Constructs

E. coli is a favored host for recombinant protein production due to its rapid growth, ease of cultivation, and well-understood genetics. helveticbio.comcreative-biogene.comkne-publishing.com Various E. coli strains have been employed for this compound production, including E. coli BL21(DE3). europa.eunih.govgoogle.comnih.govnih.gov

Genetic constructs, typically plasmids, are designed to carry the gene encoding for this compound. These vectors often include strong promoters to drive high levels of gene expression. nih.govfrontiersin.org For instance, the T7 promoter is commonly used in conjunction with DE3 lysogens of E. coli. nih.govnih.gov Expression vectors like pET-28a and pJexpress414 have been utilized for cloning and expressing the G-CSF gene in E. coli. google.comnih.govresearchgate.net Some constructs may also incorporate elements like histidine tags at the N-terminus of the recombinant protein to facilitate purification. google.com

The gene encoding G-CSF is transferred into the E. coli host cells using suitable vectors. creative-biogene.com The cell substrate is generated by transforming E. coli BL21 DE3 host cells with codon-optimized GCSF DNA using an expression vector. europa.eu

Codon Usage Optimization and mRNA Folding Strategies for Enhanced Expression

Optimizing codon usage is a significant strategy to enhance the expression levels of heterologous proteins in E. coli. nih.govfrontiersin.orggoogle.combiorxiv.org The differences in codon preferences between the native organism (human) and the expression host (E. coli) can lead to inefficient translation if the original gene sequence is used. nih.govkne-publishing.com By substituting rare codons with those frequently used in E. coli that encode the same amino acid (synonymous codon substitutions), translational efficiency can be improved. nih.govbiorxiv.org

Beyond codon usage, the secondary structure of messenger RNA (mRNA), particularly at the 5'-terminal end near the translation initiation region (TIR), plays a crucial role in protein expression. nih.govnih.govfrontiersin.orgarxiv.org Stable mRNA secondary structures at the 5' end can hinder ribosome binding and translation initiation, leading to low protein yields. nih.govfrontiersin.org Strategies to improve expression involve modifying the nucleotide sequence to reduce GC-content and increase the minimum free energy (MFE) at the 5' end, resulting in a less stable mRNA structure that is more accessible to the translational machinery. nih.govresearchgate.netarxiv.org Studies have shown that reducing the GC-content at the 5'-terminal end from 75% to lower percentages (e.g., 54.2%) and increasing the mRNA folding free energy can significantly increase hG-CSF protein expression levels in E. coli. nih.govresearchgate.net

Optimization StrategyImpact on ExpressionReference
Codon Usage OptimizationImproves translational efficiency by matching host preferences. nih.govfrontiersin.orggoogle.combiorxiv.org
Reducing 5'-end GC-contentIncreases mRNA accessibility for translation. nih.govresearchgate.net
Increasing 5'-end mRNA Folding Free EnergyDestabilizes mRNA secondary structure, enhancing translation initiation. nih.govresearchgate.netarxiv.org

Induction Strategies for Recombinant this compound Production

Induction is the process of initiating the expression of the recombinant protein in the host cells. For expression systems utilizing inducible promoters like the T7 promoter, an inducer molecule is added to the culture medium to activate gene transcription. Isopropyl β-D-1-thiogalactopyranoside (IPTG) is a commonly used inducer for the T7 expression system in E. coli. nih.govnih.govnih.govresearchgate.net

The induction strategy, including the concentration of the inducer, the timing of induction, and the temperature of cultivation, can significantly impact the yield and quality of the recombinant protein. nih.govresearchgate.net For instance, using reduced IPTG concentrations and lower expression temperatures (e.g., 27°C) has been explored to improve the conformation of recombinant proteins and potentially reduce the formation of inclusion bodies. kne-publishing.com Maintaining suitable nutrient concentrations, such as glucose, ammonium, and phosphate (B84403), during fed-batch cultivation is also important for maximizing cell density and recombinant protein yield. nih.gov An efficient feeding strategy can regulate nutrient availability and affect the specific growth rate, ultimately influencing the specific yield of the recombinant protein and minimizing byproduct accumulation like acetate. nih.gov

Inclusion Body Processing and Protein Refolding Methodologies

Since this compound expressed in E. coli typically accumulates in insoluble inclusion bodies europa.euhelveticbio.comnih.govkne-publishing.comquickcompany.in, processing these inclusion bodies and refolding the protein into its native, biologically active conformation are critical downstream steps.

Isolation and Solubilization of this compound Inclusion Bodies

Inclusion bodies are dense aggregates of misfolded or partially folded recombinant protein within the bacterial cytoplasm. nih.gov They offer the advantage of containing a high purity of the target protein and protecting it from proteolysis. nih.gov Inclusion bodies can be recovered from cell lysate by simple centrifugation after cell disruption. europa.eunih.gov

The isolation of inclusion bodies typically involves cell disruption, often through mechanical methods like sonication nih.govnih.gov, followed by centrifugation to separate the insoluble inclusion bodies from the soluble cellular components. europa.eunih.gov The isolated inclusion bodies are then subjected to washing steps to remove host cell proteins, DNA, and other impurities. europa.eunih.govresearchgate.net Washing buffers containing detergents like Triton X-100, as well as agents like Tris-HCl, EDTA, and PMSF, are used in this process. nih.gov A second washing step with a low concentration of urea (B33335) (e.g., 2 M) can also be employed. nih.gov

Solubilization of the washed inclusion bodies is necessary to unfold the aggregated protein and make it amenable to refolding. This is typically achieved using high concentrations of strong denaturant agents, such as urea or guanidine (B92328) hydrochloride (GuHCl). nih.govgoogle.comresearchgate.netgoogle.comgoogle.comresearchgate.net Concentrations of 8 M urea or 6 M GuHCl are commonly used. google.comgoogle.comresearchgate.net Solubilization buffers may also contain reducing agents like 2-mercaptoethanol (B42355) (2-ME) or dithiothreitol (B142953) (DTE) to break disulfide bonds, and other additives like EDTA. google.comgoogle.com High pH conditions (e.g., pH 11 or 12) can also be used during solubilization. researchgate.netgoogle.comgoogle.com The solubilization process is often carried out at specific temperatures and incubation times. nih.govresearchgate.net

Rational Design and Optimization of Refolding Conditions

Refolding is the process of converting the denatured, solubilized protein into its correct three-dimensional structure, which is essential for its biological activity. europa.euhelveticbio.comnih.govgoogle.comgoogle.com This step is crucial and often represents a significant challenge in the production of recombinant proteins from inclusion bodies, as misfolding and aggregation can lead to low yields of active protein. nih.govresearchgate.net

Refolding is typically performed by removing the denaturant from the solubilized protein solution, allowing the polypeptide chain to fold into its native conformation. Various refolding techniques have been developed, including rapid dilution, dialysis, diafiltration, and on-column refolding using chromatography. google.comgoogle.comresearchgate.net

Rational design and optimization of refolding conditions are critical for maximizing the yield of properly folded, biologically active this compound. This involves carefully controlling several parameters:

Denaturant Removal: The concentration of the denaturant (urea or GuHCl) is gradually reduced to allow refolding to occur. This can be done through dilution google.comgoogle.comgoogle.comresearchgate.net, dialysis google.comgoogle.comgoogle.comresearchgate.net, or diafiltration. researchgate.net

Buffer Composition: The refolding buffer composition is crucial and may include additives that promote proper folding and prevent aggregation. These additives can include stabilizing agents, aggregation suppressors (e.g., arginine) google.comresearchgate.net, and redox pairs (e.g., reduced and oxidized glutathione (B108866) - GSH/GSSG) to facilitate the formation of correct disulfide bonds. google.comgoogle.comgoogle.com

pH and Temperature: The pH and temperature of the refolding solution are important parameters that influence the folding process. High pH and low temperatures have been reported for refolding. google.comgoogle.comgoogle.com

Protein Concentration: The concentration of the protein during refolding is a critical factor, as high protein concentrations can favor aggregation over proper folding. Refolding is often performed at relatively low protein concentrations, sometimes requiring significant dilution of the solubilized inclusion body solution. google.com

Oxidizing Conditions: Since this compound contains disulfide bonds, the refolding environment must be oxidizing to allow these bonds to form correctly. The presence of a GSH/GSSG redox couple is commonly used to facilitate oxidative refolding. google.comgoogle.comgoogle.com

Optimization experiments are often conducted to determine the most preferred conditions for oxidative refolding, considering factors like the ratio of GSH to GSSG, temperature, and incubation time. google.comgoogle.com Some methods employ a two-step refolding process, with an initial oxidative refolding step in the presence of the solubilizing agent and an oxidizing agent, followed by efficient removal of the solubilizing agent and a second refolding step in its absence to complete the folding. google.comgoogle.comgoogle.com On-column refolding during chromatography is another approach that combines refolding and purification. google.comresearchgate.net

Refolding ParameterConsiderations and MethodsReference
Denaturant RemovalRapid dilution, dialysis, diafiltration, step dialysis, on-column removal. google.comgoogle.comgoogle.comresearchgate.net
Buffer AdditivesGSH/GSSG redox couple, arginine, EDTA. google.comgoogle.comgoogle.comresearchgate.net
pHOften high pH (e.g., pH 9-12.8). google.comresearchgate.netgoogle.comgoogle.com
TemperatureCan be performed at various temperatures, including low temperatures or around 22°C. google.comgoogle.comgoogle.com
Protein ConcentrationOften performed at low concentrations to minimize aggregation; high dilution ratios may be required. google.com
Oxidizing ConditionsPresence of oxidizing agents like GSH/GSSG. google.comgoogle.comgoogle.com

Subsequent purification steps, often involving chromatography techniques such as ion exchange chromatography nih.govnih.govgoogle.comresearchgate.net, hydrophobic interaction chromatography google.comgoogle.com, and gel filtration chromatography google.comgoogle.comgoogle.com, are used to separate the correctly folded this compound from misfolded proteins, aggregates, and other impurities to achieve high purity of the final product. europa.euhelveticbio.comnih.govquickcompany.inresearchgate.net

Control of Host Cell Protein and Nucleic Acid Contaminants during Upstream Processing

The production of recombinant this compound (rhG-CSF), particularly when using microbial expression systems like Escherichia coli, inherently involves the presence of host cell-derived impurities, primarily host cell proteins (HCPs) and nucleic acids (DNA and RNA). These contaminants originate from the host organism itself, including genomic DNA and the myriad proteins expressed by the host cell creative-proteomics.combiopharminternational.com. Controlling these impurities during the upstream bioprocess is critical, as their presence can impact the efficiency of downstream purification, affect product quality and stability, and pose potential safety risks, including immunogenicity, in therapeutic applications biopharminternational.comcreative-proteomics.comnih.goveuropeanpharmaceuticalreview.com. Regulatory agencies mandate stringent limits on residual HCP and DNA levels in final biopharmaceutical products to ensure safety and efficacy creative-proteomics.combiopharminternational.comcreative-proteomics.com.

For intracellularly expressed proteins like this compound, which often accumulate in E. coli as inclusion bodies, the upstream process necessitates cell lysis to release the product mdpi.comeuropa.eugoogle.comelsevier.es. This lysis step, while essential for product recovery, simultaneously releases the entire contents of the cell, including a significant load of HCPs and host cell DNA into the process stream creative-proteomics.com. The efficiency and method of cell lysis can influence the particle size distribution of cell debris and the state of the released contaminants, thereby impacting subsequent clarification and capture steps. Mechanical methods such as high-pressure homogenization are commonly employed for cell disruption in E. coli systems google.comelsevier.es.

While the primary clearance of HCPs and nucleic acids is achieved during downstream purification through techniques like chromatography and filtration, upstream processing choices and conditions can significantly influence the impurity profile and burden presented to these downstream steps nih.govnih.govmdpi.com. Factors within the upstream process that can affect contaminant levels include the selection of the host cell line, as different strains may exhibit varying levels and types of endogenous proteins and nucleases europeanpharmaceuticalreview.comnih.govmdpi.com. Optimization of fermentation parameters, such as temperature, induction strategy, and media composition, can also impact cell growth, protein expression levels, and the release of intracellular components, potentially influencing the quantity and nature of HCPs and DNA released upon lysis openaccessjournals.comresearchgate.net.

Minimizing non-specific cell lysis during the fermentation phase itself (prior to intentional cell disruption for inclusion body release) is another aspect, although more relevant for secreted proteins, that can help manage the initial contaminant load. However, for inclusion body production, the focus shifts to efficient and controlled lysis followed by effective separation of inclusion bodies from soluble and insoluble cell debris.

Monitoring the levels of HCPs and residual DNA throughout the bioprocess, starting from the upstream harvest, is crucial for process development and control. biopharminternational.comresearchgate.net Analytical methods such as Enzyme-Linked Immunosorbent Assay (ELISA) are widely used for quantifying total HCPs, while quantitative PCR (qPCR) is a standard method for measuring residual DNA due to its high sensitivity and specificity for host-specific genomic sequences creative-proteomics.combiopharminternational.comcreative-proteomics.comresearchgate.net. These analytical tools provide data that helps in understanding the contaminant clearance at each stage and optimizing both upstream and downstream processes to meet regulatory requirements. researchgate.net

Despite upstream efforts to manage the initial contaminant load, significant quantities of HCPs and DNA are present in the process stream after cell lysis and initial recovery steps like inclusion body washing. The table below illustrates typical levels of DNA and other impurities after cell lysis and inclusion body washing in a process for recombinant human G-CSF production in E. coli.

Purification ProcessLPS (EU)DNA (pg/ml)G-CSF (mg)Step yield (%)Purity (%)Overall yield (%)
Cell lysis87085022310035100
IB washing400800185836083
Data Source: Adapted from ResearchGate researchgate.net

Downstream Processing and Advanced Purification of Filgrastim

Chromatographic Purification Strategies for Filgrastim

Chromatography is a cornerstone of this compound purification, leveraging differences in the protein's properties such as charge, size, and hydrophobicity to achieve separation from impurities and variants. europa.eugoogle.comnih.govnih.gov

Ion Exchange Chromatography Applications for Charge Variants

Ion exchange chromatography (IEC), including both cation exchange chromatography (CEX) and anion exchange chromatography (AEX), is a widely used technique in the purification of therapeutic proteins like this compound. nih.govresearchgate.netgoogle.commabion.eu IEC separates molecules based on their net surface charge, which is influenced by the pH of the mobile phase and the protein's isoelectric point (pI). mabion.eu this compound has a pI of 5.6. bmmj.org

Cation exchange chromatography is particularly relevant for this compound purification. At pH values below its pI, this compound carries a positive net charge and can bind to a negatively charged stationary phase in a CEX column. mabion.eubmmj.org This allows for the separation of this compound from impurities with different charge properties. IEC is effective in monitoring and separating charge variants of proteins, which can arise from modifications such as deamidation, isomerization, and oxidation. researchgate.netthermofisher.com These variants can have different charge profiles compared to the main product. researchgate.net While historically salt gradients were used for elution in IEC, pH gradients have been shown to offer improved resolution and broader applicability for separating charge variants, particularly for proteins with pI values between 7 and 9, though the principle applies to separating variants with differing charges. thermofisher.com Studies have utilized CEX-HPLC to analyze acidic variants of this compound. europa.eu

Size Exclusion Chromatography for Aggregate and Oligomer Separation

Size exclusion chromatography (SEC), also known as gel filtration chromatography, separates molecules based on their hydrodynamic size. nih.govresearchgate.net This technique is essential for the separation of this compound monomers from higher molecular weight species, such as dimers, oligomers, and aggregates. nih.govresearchgate.netmoph.go.thtci-thaijo.org These aggregated forms can impact the efficacy and potentially the immunogenicity of the therapeutic product. google.comtci-thaijo.org

SEC-HPLC is routinely used for assessing the aggregate content in this compound products. europa.euresearchgate.netmoph.go.thtci-thaijo.org The method involves passing the sample through a column packed with porous particles. Larger molecules (aggregates) are excluded from the pores and elute faster, while smaller molecules (monomers and fragments) enter the pores and have a longer retention time. nih.govresearchgate.net The European Pharmacopoeia (Ph. Eur.) monograph for this compound concentrated solution specifies limits for impurities with molecular weights higher than that of this compound, including dimer, oligomers, and aggregates, which are determined using SEC. europa.eumoph.go.th For example, the total of impurities with molecular weights higher than that of this compound should not be more than 2 percent, with specific limits for dimer and other aggregates. moph.go.th Methodologies using methacrylate-based columns and phosphate (B84403) buffers have been developed and validated for the determination of this compound aggregates by SEC-HPLC, demonstrating linearity and sensitivity for quantifying both monomer and high molecular weight aggregates. nih.govresearchgate.netresearchgate.net

Reversed-Phase High-Performance Liquid Chromatography for Purity Profiling

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique widely employed for purity profiling and the separation of this compound from closely related impurities and variants based on differences in hydrophobicity. europa.eunih.govnih.govnih.govbmj.com RP-HPLC is a key analytical method specified in the European Pharmacopoeia for testing the purity of this compound. europa.eu

RP-HPLC is capable of separating oxidized forms, reduced forms, deamidated impurities, and free this compound impurities in pegthis compound products. plos.org For this compound, RP-HPLC is used to identify and quantify various product-related substances and impurities. nih.govbmj.com Studies comparing biosimilar this compound products to originator products have used RP-HPLC to assess purity profiles, showing varying levels of impurities depending on the manufacturing process. nih.govbmj.com For instance, one study reported the sum of product-related substances and impurities determined by RP-HPLC for different this compound products, with values ranging from 1.7–2.0% for one biosimilar and 4.5–5.8% for originator products. nih.gov RP-HPLC methods have also been optimized for faster and more sensitive purity analysis of this compound, demonstrating improved resolution of oxidation products compared to traditional methods. sigmaaldrich.com

Removal of Process-Related Impurities and Product-Related Variants

Effective downstream processing must ensure the removal of both process-related impurities and product-related variants to meet regulatory requirements and ensure product quality and safety. google.comnih.goveuropa.euplos.orggoogle.com Process-related impurities include substances derived from the host organism (like host cell proteins and residual DNA), cell culture media components, and reagents used during isolation and purification. europa.eugoogle.comeuropa.eu Product-related variants are modified forms of the this compound molecule itself, such as oxidized, deamidated, truncated, or aggregated forms, which can arise during expression, refolding, or purification. google.complos.orggoogle.com

Multiple orthogonal chromatography steps are often employed to achieve high purity. google.comnih.gov For example, a purification process might involve initial capture using ion exchange chromatography, followed by steps like hydrophobic interaction chromatography or further ion exchange to remove different types of impurities and variants. google.comgoogle.com The selection and optimization of these steps are critical for achieving the desired purity profile and consistently clearing impurities to acceptable levels. europa.eueuropa.eu

Development of Economically Viable and Scalable Purification Protocols

Simplifying purification schemes by reducing the number of chromatography steps while maintaining high purity and yield is a key focus in process development. google.comgoogle.com For instance, research has explored purification protocols using a single cation exchange column after optimized cell lysis and refolding, aiming for a simple and low-cost process amenable to scaling up. nih.govresearchgate.net Another approach involves a two-step chromatography process, such as ion exchange followed by hydrophobic interaction chromatography, designed for selective removal of product variants and process impurities with high yields. google.comgoogle.com

Scalability of chromatographic methods is also a critical consideration. Ion exchange chromatography is generally considered to have high capacity and scalability, making it a backbone for biopharmaceutical purification. google.comgoogle.com The choice of resins, buffer systems, and elution strategies (e.g., step gradients vs. linear gradients) are optimized to ensure efficient separation and recovery at larger scales. google.com The goal is to develop robust protocols that consistently deliver high-purity this compound in a cost-effective manner for industrial-scale manufacturing. google.comresearchgate.net

Advanced Analytical Characterization of Filgrastim

Primary Structure Elucidation and Post-Translational Modification Analysis

Analysis of the primary structure confirms the amino acid sequence and identifies any modifications.

Peptide Mapping and Mass Spectrometry-Based Techniques (e.g., LC-MS, MALDI-MS)

Peptide mapping is a widely used technique for protein identification and confirmation of primary structure. dovepress.comlcms.cz This method typically involves the enzymatic digestion of filgrastim into smaller peptide fragments, usually using an enzyme like Glu-C. dovepress.com These peptides are then separated, commonly by reversed-phase high-performance liquid chromatography (RP-HPLC). scirp.orgdovepress.comlcms.cz

Mass spectrometry (MS), including techniques like LC-MS and MALDI-MS, is coupled with peptide mapping to accurately determine the mass of the peptide fragments. europa.eudovepress.comnih.govresearchgate.net By comparing the experimentally determined masses to the theoretical masses of peptides derived from the known this compound sequence, the identity and amino acid sequence are confirmed. dovepress.comsemanticscholar.org Tandem mass spectrometry (MS/MS) provides further fragmentation of the peptides, allowing for de novo sequencing and detailed structural analysis. researchgate.netsemanticscholar.orgresearchgate.net This approach is also crucial for the identification and characterization of post-translational modifications (PTMs) and product-related variants such as oxidation, deamidation, and truncations. lcms.cznih.govsemanticscholar.orgresearchgate.net

Studies have shown that peptide mapping coupled with mass spectrometry confirms the expected amino acid sequence of this compound. dovepress.com For example, LC-ESI-MS/MS has been used to determine sequence coverage, with experimental masses of peptides matching theoretical masses. semanticscholar.org Intact and top-down mass spectrometry are also employed for identifying and quantifying product-related variants, including low-level modifications. nih.govresearchgate.netresearchgate.net These techniques can achieve high amino acid sequence coverage, with studies reporting near-complete coverage of intact this compound. researchgate.netresearchgate.net

N-Terminal Sequencing for Amino Acid Identity

N-terminal sequencing, often performed by Edman degradation, is used to determine the sequence of amino acids starting from the N-terminus of the protein. europa.eudovepress.com This technique is vital for confirming the initial amino acid residues and verifying the presence of the N-terminal methionine in recombinant this compound produced in E. coli. fda.goveuropa.eudovepress.com Comparative studies have shown that N-terminal sequencing confirms the expected amino acid sequence, identical to human G-CSF with the characteristic N-terminal methionine. dovepress.com

Higher-Order Structure (HOS) Determination and Conformational Analysis

Determining the higher-order structure (secondary, tertiary, and quaternary structure) and conformational analysis is critical as it directly relates to the protein's biological activity and stability. nih.govresearchgate.netacs.org

Spectroscopic Methods: Circular Dichroism (CD), Fourier Transform Infrared (FTIR), Fluorescence Spectroscopy

Spectroscopic methods are widely used to analyze the secondary and tertiary structure of proteins. nih.goveuropa.euresearchgate.netacs.org

Circular Dichroism (CD): CD spectroscopy, particularly in the far-UV region (190-250 nm), is used to assess the secondary structure content (e.g., alpha-helices, beta-sheets) of proteins. nih.goveuropa.euresearchgate.netfda.gov Near-UV CD (250-350 nm) provides information about the tertiary structure, specifically the environment of aromatic amino acid residues and disulfide bonds. dovepress.comresearchgate.netfda.gov CD spectra of this compound have been shown to have characteristic minima indicating its predominant alpha-helical structure. nih.govsemanticscholar.org Studies comparing biosimilar this compound products to the originator have demonstrated similar CD spectra, indicating comparable secondary and tertiary structures. nih.govdovepress.comnih.govsemanticscholar.org

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy provides insights into the vibrational modes of the protein molecule, particularly the amide I and amide II bands, which are sensitive to the protein's secondary structure. europa.euresearchgate.netacs.org FTIR spectra are used to confirm the expected secondary structure of this compound. europa.eusemanticscholar.org Comparative analysis of FTIR spectra can demonstrate similarity in the secondary structure between different this compound products. semanticscholar.org

Fluorescence Spectroscopy: Fluorescence spectroscopy is used to probe the tertiary structure of proteins, specifically the environment and conformation of intrinsic fluorescent amino acid residues, primarily tryptophan, tyrosine, and phenylalanine. nih.goveuropa.euresearchgate.net Changes in fluorescence spectra can indicate alterations in the protein's folding or aggregation. nih.gov Studies on this compound have used intrinsic fluorescence to assess the three-dimensional conformation, particularly regarding exposed tryptophan residues. nih.gov Similar fluorescence emission spectra between different this compound products indicate comparable tertiary structures. nih.govsemanticscholar.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation Fingerprinting

NMR spectroscopy is a powerful technique that provides high-resolution information about the three-dimensional structure and dynamics of proteins at atomic resolution. dntb.gov.uaacs.orgnih.govnih.gov It is particularly valuable for conformational fingerprinting and assessing subtle differences in higher-order structure. dntb.gov.uanih.govnih.gov

Two-dimensional (2D) NMR techniques, such as 1H-15N HSQC, are commonly used to obtain "fingerprint" spectra where each peak corresponds to a specific amide proton-nitrogen pair in the protein backbone. dntb.gov.uanih.govresearchgate.net The position of these peaks is highly sensitive to the local chemical and structural environment, providing a comprehensive readout of the protein's conformation. nih.gov

NMR spectroscopy has been successfully applied to this compound to assess its three-dimensional structure and monitor the effects of factors like excipients and pH on its conformation. dntb.gov.uanih.govacs.org Overlays of 1H-15N HSQC spectra can demonstrate a high level of similarity between different this compound products, indicating comparable three-dimensional structures. dntb.gov.uaresearchgate.net NMR can detect subtle structural changes that may not be apparent with lower-resolution techniques like CD or FTIR. dntb.gov.uaresearchgate.net Furthermore, NMR relaxation parameters can provide information about protein backbone dynamics, shedding light on how formulation components contribute to stability. acs.org

Studies have demonstrated the precision and robustness of NMR for structural assessment of this compound, highlighting its utility in comparability exercises for biosimilars. dntb.gov.uanih.gov

Biophysical Techniques: Analytical Ultracentrifugation, Differential Scanning Calorimetry (DSC)

Biophysical techniques like Analytical Ultracentrifugation (AUC) and Differential Scanning Calorimetry (DSC) are employed to assess the higher-order structure and thermal stability of this compound. europa.euresearchgate.netejbiotechnology.info

Analytical Ultracentrifugation (AUC) is a technique used to analyze the sedimentation properties of macromolecules, providing information about their molecular weight, size, and aggregation state in solution. AUC can detect the presence of heavy aggregates in this compound samples. tci-thaijo.orgplos.org

Differential Scanning Calorimetry (DSC) measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. wikipedia.org This technique is valuable for studying the thermal transitions of materials, including proteins, and is used to assess their thermal stability and conformational changes upon heating. europa.euresearchgate.netejbiotechnology.infokoreascience.krfilab.frnih.gov DSC analysis of this compound can reveal its melting temperature (Tm), which is indicative of its thermal stability. Studies have shown that the thermal unfolding temperature for this compound products is typically between 55 and 60°C. researchgate.net DSC can also be used to detect the presence of aggregates. nih.gov

Assessment of Product-Related Substances and Impurities

The assessment of product-related substances and impurities in this compound is essential for ensuring product quality. These variants can form during manufacturing or storage and may impact the drug's activity or lead to unwanted immunogenicity. plos.orgnih.gov Various analytical methods, including HPLC-based techniques and mass spectrometry, are used for their detection and quantification. plos.orgresearchgate.net

Detection and Quantification of Oxidized and Reduced this compound Variants

Oxidation is a common degradation pathway for protein therapeutics, particularly affecting methionine residues. This compound contains four methionine residues (Met1, Met122, Met127, and Met138) that are susceptible to oxidation. sigmaaldrich.comthermofisher.com This can result in the formation of methionine sulfoxide (B87167) variants. sigmaaldrich.com

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used method for separating and quantifying oxidized this compound impurities. plos.orgsigmaaldrich.comthermofisher.com The United States Pharmacopeia (USP) outlines a method for detecting these variants, although optimized methods using smaller columns and shorter gradients can offer improved resolution and efficiency. sigmaaldrich.com Mass spectrometry (MS), including LC-MS and top-down HPLC-MS, is also employed for the identification and absolute quantification of oxidation variants, allowing for site-specific characterization. plos.orgresearchgate.netnih.govnih.gov Studies have shown that oxidized this compound can have significantly reduced potency compared to the native form. nih.gov

Reduced this compound variants can also be present. RP-HPLC is used to identify and quantify reduced species based on their retention time. thermofisher.comfda.gov

Characterization of Deamidated Species and Other Chemical Degradants

Deamidation, primarily affecting asparagine and glutamine residues, is another common chemical degradation pathway for proteins, leading to changes in charge heterogeneity. nih.govnih.gov These deamidated species can be characterized and quantified using techniques such as peptide mapping combined with LC-MS. plos.orgresearchgate.net

Other chemical degradants can also form. Detailed characterization of these variants is performed using various analytical techniques, including HPLC and LC-MS. plos.orgresearchgate.net Forced degradation studies are often conducted to understand the degradation pathways and identify potential degradants under stress conditions. researchgate.netresearchgate.net

Oligomerization and Aggregation State Analysis

Protein aggregation is a critical quality attribute that can impact the safety and efficacy of biopharmaceutical products. tci-thaijo.org this compound can undergo oligomerization and aggregation, forming dimers and higher-order aggregates. tci-thaijo.orgnih.govnih.gov

Size-exclusion chromatography (SEC), also known as size-exclusion high-performance liquid chromatography (SE-HPLC), is a primary technique for analyzing the aggregation state of this compound. tci-thaijo.orgnih.govnih.govresearchgate.net SEC separates proteins based on their size, allowing for the detection and quantification of monomers, dimers, oligomers, and aggregates. tci-thaijo.orgnih.govresearchgate.net This method is favored for its speed, sensitivity, and reproducibility. tci-thaijo.org Analytical ultracentrifugation (AUC) and flow imaging microscopy are also used to characterize aggregates. europa.eutci-thaijo.orgresearchgate.net Aggregation can be influenced by factors such as protein concentration and temperature. nih.govnih.gov

Isoelectric Focusing (IEF) for Charge Heterogeneity

Isoelectric Focusing (IEF) is a technique used to separate proteins based on their isoelectric point (pI), the pH at which a protein has no net charge. researchgate.netbio-techne.com IEF is a key method for assessing the charge heterogeneity of this compound, which can arise from post-translational modifications like deamidation or N-terminal heterogeneity. europa.eubiopharmaspec.comnih.govproteinsimple.jp

Capillary Isoelectric Focusing (cIEF) and imaged capillary isoelectric focusing (icIEF) are advanced IEF techniques that offer improved resolution, reproducibility, and quantitative analysis compared to traditional gel-based IEF. bio-techne.comnih.govproteinsimple.jp These methods are used to identify and quantify different charge variants of this compound. europa.eubiopharmaspec.comnih.gov The isoelectric point of this compound is approximately 5.65. researchgate.net

In Vitro Bioactivity and Receptor Binding Assays for Functional Integrity

Assessing the functional integrity of this compound is crucial to confirm that the molecule is biologically active and can exert its intended therapeutic effect. This is typically done using in vitro bioactivity assays and receptor binding assays. europa.euresearchgate.netnih.govresearchgate.netejbiotechnology.infonih.gov

In Vitro Bioactivity Assays measure the biological response of cells to this compound. A common method is the cell proliferation assay, which assesses the ability of this compound to stimulate the proliferation of responsive cell lines, such as NFS-60 cells. europa.euresearchgate.netplos.orgresearchgate.netnih.govnih.govnih.gov The potency of this compound is determined by comparing its dose-response curve to that of a reference standard. researchgate.netresearchgate.net These assays are critical for confirming the biological activity of this compound and its biosimilars. researchgate.netnih.govresearchgate.net

Receptor Binding Assays evaluate the ability of this compound to bind to its specific receptor, the G-CSF receptor, which is essential for initiating intracellular signaling and biological activity. europa.eutci-thaijo.orgnih.govbiopharmaspec.comresearchgate.net Techniques such as Surface Plasmon Resonance (SPR) are used to measure the binding kinetics and affinity of this compound to the G-CSF receptor. researchgate.netplos.orgnih.govresearchgate.netresearchgate.net ELISA can also be used to determine the binding potency of this compound to recombinant receptor subunits. europa.eunih.gov These assays provide insights into the molecular interaction between this compound and its target receptor. researchgate.netnih.govresearchgate.netresearchgate.net

Structure Function Relationships and Protein Engineering of Filgrastim

Identification of Critical Structural Motifs for G-CSFR Binding and Activation

Filgrastim exerts its effects by binding to the G-CSF receptor, a process that triggers receptor dimerization and subsequent intracellular signaling cascades researchgate.net. The G-CSFR exists as low-affinity monomer receptors (100-130 kDa) and high-affinity oligomeric receptors europa.eu. The binding of G-CSF (including this compound) induces the homodimerization of G-CSFR, forming a tetrameric structure researchgate.net.

Mutagenesis Studies and Their Impact on this compound's Biological Activity and Conformational Stability

Mutagenesis studies have been instrumental in identifying specific amino acid residues or regions within this compound that are crucial for its biological activity and structural integrity. By introducing targeted amino acid substitutions, researchers can assess the impact of these changes on receptor binding, signal transduction, and protein stability.

Studies involving the replacement of helical alanine (B10760859) residues with glycine (B1666218), for instance, have been used to destabilize the conformation of this compound variants. Single conformation-destabilizing amino-acid substitutions have been shown to significantly reduce biological activity researchgate.net. Interestingly, these effects were not always correlated with changes in secondary structure detectable by far-UV Circular Dichroism (CD) spectroscopy; only more extensive mutations showed measurable reductions in alpha-helical structure researchgate.net. This suggests that subtle changes in conformational stability, potentially leading to time-dependent degradation, can significantly impact biological activity researchgate.net.

Mutations can also influence thermal stability. Replacing seven helical glycine residues with alanine in G-CSF has been shown to improve thermal stability, with substitutions at positions 26, 28, 149, and 150 being particularly effective nih.gov. This stabilizing effect is attributed, in part, to the enhanced alpha-helical propensity associated with glycine-to-alanine substitutions nih.gov.

Studies comparing different this compound products have utilized techniques like CD and Nuclear Magnetic Resonance (NMR) spectroscopy to assess secondary and higher-order structure, respectively researchgate.net. Cell proliferation assays are used to compare bioactivity, and stressed samples are tested to understand the effects of structural changes on activity researchgate.net. These studies have shown that different this compound biosimilars can have similar physicochemical properties, molecular characteristics, purity, and biological activity researchgate.net.

Interactive Table 1: Impact of Select Mutations on G-CSF Stability and Activity

Mutation Type (G-CSF)Observed Effect on Biological ActivityObserved Effect on Conformational StabilityReference
Single Alanine to Glycine SubstitutionSignificantly reducedReduced (not always correlated with secondary structure changes by CD) researchgate.net
Double and Triple Alanine to Glycine SubstitutionsReducedMeasurable reductions in alpha-helical structure by CD researchgate.net
Glycine to Alanine Substitutions (Positions 26, 28, 149, 150)Not specified in sourceImproved thermal stability nih.gov

Rational Design and De Novo Protein Engineering of Granulopoietic Agents

Rational design and de novo protein engineering represent advanced approaches to creating novel proteins with desired biological activities, including granulopoietic effects. Unlike modifying existing proteins, de novo design involves creating entirely new protein sequences and structures mpg.denih.gov.

Rational design utilizes detailed knowledge of a protein's structure and function to make targeted modifications to its amino acid sequence the-scientist.compatsnap.com. This can involve site-directed mutagenesis to alter specific residues known or predicted to be important for activity or stability the-scientist.com. While precise, this method requires a deep understanding of the protein's structure-function relationship, which can be challenging for complex proteins the-scientist.compatsnap.com.

De novo protein design offers the potential for more radical manipulations of sequence and structure to address limitations of natural proteins like instability or poor solubility mpg.de. Using structural information from human G-CSF as a template, researchers have employed strategies such as epitope rescaffolding, where a tertiary structural epitope is migrated to simpler protein scaffolds, and topological refactoring, which involves rearranging connections across secondary structures mpg.denih.gov.

Studies using computational protein design have successfully created novel granulopoietic proteins that bind to the G-CSF receptor and exhibit potent activity in cell-based assays mpg.denih.govrcsb.org. These designed proteins, despite having significantly different sequences and structures compared to native G-CSF, have demonstrated the ability to induce proliferation and differentiation of primary human hematopoietic stem cells into mature granulocytes mpg.denih.govrcsb.org. Some de novo designed proteins have also shown significant and specific activity in vivo mpg.de. This highlights the power of computational design in discovering novel receptor modulators and gaining mechanistic insights mpg.de.

Interactive Table 2: De Novo Designed Granulopoietic Proteins

Designed Protein CharacteristicOutcomeReference
G-CSFR BindingYes mpg.denih.govrcsb.org
In vitro Proliferative Activity (G-CSF-dependent cell line)Potent (sometimes delayed) nih.govrcsb.org
Induction of Differentiation (primary human hematopoietic stem cells)Yes, into mature granulocytes mpg.denih.govrcsb.org
ThermostabilityHigh mpg.denih.gov
Protease ResistanceYes mpg.de
Structural Agreement with Designed Coordinates (for determined structures)Within less than 2.5 Å mpg.denih.gov

PEGylation Chemistry and its Influence on this compound's Molecular Attributes

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to a protein, is a widely used technique to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins rsc.orgymerdigital.comnih.govresearchgate.net. For this compound, PEGylation results in pegthis compound, a long-acting analogue patsnap.comnih.govwikipedia.orgnih.gov.

The PEGylation process involves covalently linking PEG polymers to functional groups on the protein, most commonly amino groups ymerdigital.comresearchgate.netnih.gov. For pegthis compound, a 20 kDa monomethoxypolyethylene glycol molecule is typically attached to the N-terminal methionyl residue of this compound nih.gov.

The attachment of the hydrated PEG chain significantly increases the molecular volume and hydrodynamic radius of this compound rsc.orgnih.gov. The molecular weight increases from approximately 19 kDa for this compound to around 39 kDa for pegthis compound nih.gov. This increased size is crucial as it reduces renal clearance by glomerular filtration, which is a significant elimination pathway for non-PEGylated this compound patsnap.comnih.govnih.gov. Consequently, neutrophil-mediated clearance becomes the predominant elimination route for pegthis compound patsnap.comnih.gov.

The presence of the PEG moiety also influences other molecular attributes. PEGylation can increase the amphiphilic nature of the protein rsc.org. While PEGylation of G-CSF did not alter temperature-induced conformational changes detected by circular dichroism, it did improve resistance to heat-induced aggregation, minimizing aggregate size rsc.orgrsc.org. This suggests that the hydrated PEG chain may protect exposed hydrophobic regions rsc.org.

PEGylation has been shown to extend the median serum half-life of pegthis compound significantly compared to this compound nih.govnih.gov. This prolonged half-life allows for less frequent administration, typically once per chemotherapy cycle for pegthis compound, compared to daily injections for this compound patsnap.comnih.govnih.govnih.gov. Despite the altered pharmacokinetics, pegthis compound retains the same mechanism of action as this compound, binding to the G-CSF receptor and stimulating neutrophil production and function patsnap.comnih.govnih.govnih.gov.

Interactive Table 3: Comparison of this compound and Pegthis compound Molecular Attributes

AttributeThis compoundPegthis compoundReference
Molecular Weight~19 kDa~39 kDa nih.gov
PEGylationNoYes (typically 20 kDa PEG) patsnap.comnih.govwikipedia.orgnih.gov
Renal ClearanceSignificantMinimized patsnap.comnih.govnih.gov
Predominant Elimination RouteNeutrophil-mediated clearanceNeutrophil-mediated clearance nih.gov
Serum Half-life1.3-7.2 hours (variable) bccancer.bc.ca / 3.5-3.8 hours nih.govMedian 42 hours (variable) nih.gov / 32-62 hours wikipedia.org nih.govwikipedia.orgnih.govbccancer.bc.ca
Resistance to Heat-Induced AggregationLowerImproved rsc.orgrsc.org
Frequency of Administration (in clinical use)DailyOnce per chemotherapy cycle patsnap.comnih.govnih.govnih.gov

Scientific Principles of Filgrastim Biosimilarity Assessment

Frameworks for Demonstrating Biosimilarity: The Stepwise Approach

Regulatory agencies like the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) recommend a stepwise approach for biosimilar development biosimilarscouncil.orgnih.goveuropa.eu. This approach begins with extensive physicochemical and biological characterization europa.euwww.gov.uk. The data obtained from this initial step inform the need for and the extent of subsequent non-clinical and clinical studies europa.eu. The sensitivity of analytical methods has significantly improved over time, allowing for more detailed characterization biosimilarscouncil.orgpfizerbiosimilars.com.

The stepwise process generally involves:

Comprehensive analytical and functional characterization. nih.govbiosimilarscouncil.orggabionline.netwww.gov.uk

Non-clinical in vitro studies. nih.govwho.int

Comparative pharmacokinetic (PK) and, if feasible, pharmacodynamic (PD) studies. www.gov.ukeuropa.eu

Confirmatory clinical efficacy and safety trial(s), if residual uncertainty remains after earlier steps. nih.goveuropa.eu

The extent of later-stage studies is determined by the level of evidence demonstrating similarity in the preceding steps europa.eu.

Analytical Comparability as the Foundation for Biosimilar Development

Analytical comparability is considered the cornerstone of biosimilar development nih.govnih.goviprp.globalgabionline.net. It involves extensive side-by-side comparison of the proposed biosimilar and the reference product using state-of-the-art analytical techniques gabionline.netwww.gov.ukevidentic.com. The aim is to demonstrate that the two products are highly similar at the molecular level biosimilarscouncil.org.

Key aspects of analytical comparability include:

Assessment of primary structure (amino acid sequence). nih.govbiosimilarscouncil.orggabi-journal.net

Analysis of higher-order structure using techniques like circular dichroism and nuclear magnetic resonance spectroscopy. nih.govnih.gov

Detection and characterization of post-translational modifications, such as glycosylation. nih.govevidentic.com

Evaluation of product-related substances and impurities, including aggregates. nih.goviprp.global

Assessment of biological activity and potency. nih.govwww.gov.uknih.gov

Analytical testing is often more sensitive than clinical endpoints in detecting subtle differences between products biosimilarscouncil.orgiprp.globalpfizerbiosimilars.comnih.gov. Robust analytical data are crucial for building the foundation of a biosimilar development program and can influence the scope of subsequent non-clinical and clinical studies iprp.globalfda.gov.

Scientific Rationale for Extrapolation of Biosimilar Data Across Indications (based on mechanism and non-clinical comparability)

Extrapolation is the approval of a biosimilar for indications held by the reference product that were not directly studied in comparative clinical trials with the biosimilar pfizerbiosimilars.comnih.gov. This is a key scientific and regulatory principle that allows for the efficient development of biosimilars, avoiding unnecessary duplication of clinical studies pfizerbiosimilars.comnih.goviprp.global.

The scientific justification for extrapolation is based on the totality of the evidence demonstrating biosimilarity, particularly the understanding of the mechanism(s) of action (MOA) of the reference product in each approved indication gabi-journal.netpfizerbiosimilars.comnih.goviprp.globalbiosimilarsmedicalacademy.eu. If the biosimilar has demonstrated high similarity to the reference product in physicochemical, functional, and non-clinical studies, and the MOA is the same across different indications, extrapolation may be justified gabi-journal.netiprp.global.

Factors considered for scientifically justifying extrapolation include:

Similar mechanism(s) of action in all relevant indications. gabi-journal.netiprp.globalbiosimilarsmedicalacademy.eu

Similar pharmacokinetic and pharmacodynamic profiles. iprp.globalbiosimilarsmedicalacademy.eu

Understanding of the relationship between product characteristics, MOA, and clinical outcomes in different indications. iprp.globaliprp.global

Clinical experience with the reference product in the relevant indications. iprp.global

For filgrastim, which acts via a single affinity-class cell receptor to stimulate neutrophil production, extrapolation across various neutropenia-related indications has been scientifically justified based on comprehensive comparability data ashpublications.org.

Role of In Vitro Functional Assays in Comparability Studies

In vitro functional assays are essential components of the comparability exercise for biosimilars, including this compound nih.govbiosimilarscouncil.orgiprp.globalnih.govwww.gov.uknih.gov. These assays are designed to assess the biological activity and functional properties of the biosimilar in comparison to the reference product, based on the known mechanism of action who.intevidentic.com.

For this compound, key in vitro functional assays include cell-based assays that measure the stimulation of proliferation and differentiation of hematopoietic cells, such as myeloid progenitor cells canpharm.comwho.int. These assays provide crucial data supporting the functional similarity of the biosimilar to the reference product who.int.

In vitro functional assays, along with physicochemical characterization, form the foundation of the biosimilar comparability assessment biosimilarscouncil.orgiprp.global. They provide sensitive tools to detect potential differences that could impact clinical performance who.inteuropa.eu. The results from these assays guide the scope and design of subsequent non-clinical and clinical studies europa.eu.

Intellectual Property Landscape and Regulatory Science in Biologics

Patent Strategies for Originator Filgrastim and its Derivatives

Originator companies like Amgen have historically employed robust patent strategies to protect their investment in the research and development of biologics like this compound. These strategies typically involve securing a portfolio of patents covering various aspects of the product and its manufacturing.

Initially, patents would cover the composition of matter of the recombinant protein itself, the gene sequence encoding it, and early manufacturing processes. For this compound, the primary U.S. patent expired in 2013, while in EU countries, primary patents expired in 2006. nih.gov

Beyond the initial patents, originator companies often pursue secondary patents to extend market exclusivity. These can cover later developments such as improved manufacturing processes, formulations, delivery methods, and specific therapeutic uses. For example, while not specifically for this compound but its pegylated derivative pegthis compound (Neulasta), patents have been obtained for different formulations or delivery devices, such as on-body injectors, which can extend patent protection even after the patent on the active molecule has expired. pharmacytimes.com This layered approach creates a complex patent landscape that potential biosimilar manufacturers must navigate.

Derivatives of this compound, such as pegthis compound, which is this compound conjugated with a polyethylene (B3416737) glycol (PEG) molecule to extend its half-life, are also subject to their own patent protection. google.com Patents related to pegthis compound cover the modified molecule, its synthesis, and formulations. google.com

Biosimilar Patent Litigation and Statutory Pathways (e.g., Biologics Price Competition and Innovation Act - BPCIA)

The advent of biosimilars has led to significant patent litigation, particularly in the United States following the enactment of the Biologics Price Competition and Innovation Act (BPCIA) in 2010. The BPCIA established an abbreviated pathway for the approval of biosimilar and interchangeable biological products, while also creating a framework, often referred to as the "patent dance," for the exchange of patent information and subsequent litigation between the reference product sponsor and the biosimilar applicant. biopharmadive.com

This compound was the subject of early BPCIA litigation. The first biosimilar approved in the U.S. was Sandoz's Zarxio (this compound-sndz), approved in March 2015. researchgate.netdovepress.com Litigation involving biosimilar this compound initially focused on the procedural aspects of the BPCIA's "patent dance" provisions. nih.gov For instance, a dispute regarding the interpretation of the BPCIA, specifically concerning the "patent dance" and the notice of commercial marketing, reached the U.S. Supreme Court in 2017. biopharmadive.com The Court held that an injunction was not available under federal law to compel compliance with the "patent dance" and that notice of commercial marketing could be provided before FDA approval. biopharmadive.com

This compound biosimilar litigation has involved challenges to various patents asserted by the originator company, including patents related to manufacturing processes and methods of treatment. biopharmadive.comgoodwinlaw.comcenterforbiosimilars.com While some cases have been dismissed through agreement between the parties, others have proceeded through district courts and appeals to the Federal Circuit. goodwinlaw.combigmoleculewatch.comgoodwinlaw.combigmoleculewatch.com These legal battles highlight the complexities and uncertainties inherent in the BPCIA litigation framework.

In other regions, such as the EU and Japan, while biosimilar this compound has been approved and widely used, reported patent litigation specifically involving biosimilar and reference this compound has been less frequent compared to the U.S. nih.gov

Trade Secret Protection in Recombinant Protein Manufacturing Processes

The manufacturing process for recombinant proteins like this compound is complex and involves numerous steps, including cell line development, fermentation or cell culture, protein recovery, purification, and formulation. The specific details and parameters of these processes are often considered highly confidential and are protected by originator companies as trade secrets. researchgate.netpsu.educambridge.org

Unlike small-molecule generics, where the manufacturing process is often well-established and easier to replicate, the production of biologics involves living systems and intricate procedures that are difficult to reverse-engineer precisely. researchgate.netpsu.edu This inherent complexity, coupled with the protection afforded by trade secrecy, can create a significant barrier for biosimilar manufacturers. researchgate.netpsu.educambridge.org

While patent law requires disclosure of an invention, the level of detail provided in patents may not encompass all the specific know-how and parameters necessary to replicate a complex biological manufacturing process. researchgate.net Regulatory filings submitted to agencies like the FDA also contain detailed manufacturing information, but this information is generally considered proprietary and confidential, further limiting access for potential biosimilar developers. cambridge.orgfda.gov The reliance on trade secret protection for manufacturing processes can potentially extend the effective market exclusivity of originator biologics beyond the life of their patents. psu.educambridge.org

Global Regulatory Guidelines and Scientific Considerations for Biosimilar Approval

The regulatory pathways for biosimilar approval have been established in various regions to enable the market entry of follow-on biological products. These pathways aim to ensure that biosimilars are highly similar to an already approved reference product and have no clinically meaningful differences in terms of safety, purity, and potency. nih.govpsu.edueuropa.eu

Key regulatory bodies, such as the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA), have developed comprehensive guidelines outlining the scientific considerations for demonstrating biosimilarity. nih.goveuropa.eufinnegan.comgabionline.net These guidelines emphasize a stepwise approach that begins with extensive analytical and physicochemical characterization to demonstrate structural and functional similarity between the proposed biosimilar and the reference product. nih.goveuropa.eufinnegan.com

Comparative non-clinical and clinical studies are also typically required, although the scope and extent of these studies can vary depending on the complexity of the molecule and the totality of the evidence demonstrating similarity. nih.goveuropa.eufinnegan.com For simpler molecules with well-established mechanisms of action, such as this compound, pharmacokinetic (PK) and pharmacodynamic (PD) studies in healthy volunteers may be sufficient to demonstrate comparable biological activity. nih.govdovepress.comeuropa.eu However, clinical studies in patients may still be necessary to address any residual uncertainty regarding potential clinical differences. nih.goveuropa.eufinnegan.com

Regulatory agencies also consider the extrapolation of indications for biosimilars. If biosimilarity is established based on comprehensive comparative data, approval may be granted for all indications for which the reference product is licensed, even if comparative clinical studies were not conducted in every single indication. nih.govfinnegan.comashpublications.org This is based on the scientific principle that the mechanism of action of the biosimilar is the same as the reference product across the approved indications. ashpublications.org For this compound biosimilars approved in the EU, for example, extrapolation to all indications of the originator product has been granted. nih.govashpublications.org

Regulatory guidelines also address quality considerations in demonstrating biosimilarity, focusing on manufacturing processes, control strategies, and the analysis of the finished drug product to ensure consistency and quality throughout the product lifecycle. nih.govfinnegan.com

The regulatory landscape for biosimilars is dynamic, with guidelines being updated based on accumulated experience and scientific advancements. gabionline.net While there are common scientific principles, variations exist in the specific requirements and approaches adopted by different regulatory bodies globally. nih.govgabionline.net

Table: this compound Biosimilar Approvals in Select Regions

RegionFirst Approval YearNumber of Approved Biosimilars (as of relevant data)Typical Regulatory Review Time
European Union2008Multiple (e.g., 9 approved between 2008-2014) nih.gov16 to 20 months ashpublications.org
Japan20123 approved ashpublications.org11 to 13 months ashpublications.org
United States2015Multiple (e.g., first in 2015, second in 2018) nih.gov10 months ashpublications.org
Canada2015Multiple (e.g., first in 2015) nih.gov10 months ashpublications.org

Note: The number of approved biosimilars may vary over time due to new approvals or withdrawals.

Emerging Research Directions and Biotechnological Advancements for Filgrastim

Innovations in Recombinant Expression Systems and Fermentation Technology

The production of recombinant proteins like filgrastim relies heavily on efficient expression systems and optimized fermentation processes. Escherichia coli has been a favored microorganism for producing non-glycosylated this compound due to the extensive knowledge available regarding its genetics and ease of use in recombinant DNA technology creative-biogene.comcanpharm.com. Innovations in this area focus on improving yield and quality.

Strategies to enhance recombinant protein expression in microbial systems include optimizing codon usage, utilizing strong promoters, and employing protein tags and secretion signals mdpi.comfrontiersin.org. For instance, research has explored optimizing the E. coli transcript sequence through translationally silent mutations to disrupt stable secondary structures at the 5' end, thereby enabling more efficient translation initiation and potentially increasing expression levels frontiersin.org.

Fermentation technology is also evolving to support high-density cell cultures, which can lead to larger quantities of the desired protein nih.gov. Novel vector elements, such as inducers and enhancers, are being deployed to control and tune the expression of the target gene mdpi.com. The design of the upstream process, encompassing host selection, vector design, and promoter selection, is a critical component of these production strategies mdpi.com.

While E. coli is a primary host, other systems like Lactococcus lactis are being explored due to their ability to secrete stable recombinant proteins with fewer proteases and their rapid growth to high cell densities mdpi.com. Yeast expression systems, such as Pichia pastoris and Saccharomyces cerevisiae, are also utilized, offering advantages like post-translational modifications and proper disulfide bond formation, although this compound produced in E. coli is typically non-glycosylated creative-biogene.commdpi.comeuropa.eu.

Development of Advanced Purification and Characterization Tools

Efficient downstream processing is essential to separate and purify recombinant this compound from host cell contaminants and process-related impurities. This typically involves several filtration and chromatographic purification steps europa.eu.

Advanced analytical techniques are crucial for the comprehensive characterization of this compound, particularly for demonstrating the similarity of biosimilars to reference products. These techniques assess physicochemical and structural properties, purity, impurities, and quantity biopharmaspec.com. Methods commonly employed include:

Spectroscopic methods: UV spectrophotometry is used for the analysis and quantification of this compound scirp.org.

Chromatography:

Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultra-Fast Liquid Chromatography (RP-UFLC) are widely used for protein characterization, purity assessment, and content estimation scirp.orgnih.govplos.org. RP-HPLC can separate proteins based on hydrophobicity and is valuable for analyzing protein variants and peptide mapping scirp.orgplos.orggoogle.com.

Size Exclusion Chromatography (SEC) is used to assess aggregation and determine molecular weight biopharmaspec.comscirp.org.

Ion Exchange Chromatography is also part of purification processes frontiersin.orggoogle.com.

Electrophoresis: SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis) and Isoelectric Focusing (IEF) are used to assess purity and isoform patterns europa.eubiopharmaspec.complos.org.

Mass Spectrometry (MS): Techniques like MALDI-MS are used for molecular weight determination and peptide mapping, providing detailed structural information europa.euplos.org.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to understand the higher-order structure of this compound and its pegylated forms biopharmaspec.comresearchgate.net.

Functional Assays: In vitro cell proliferation assays and receptor binding assays are used to confirm the biological activity and functional interaction of this compound with its receptor frontiersin.orgeuropa.eubiopharmaspec.comresearchgate.net.

These tools are continuously being refined to provide more sensitive and accurate characterization, which is vital for quality control and regulatory approval of this compound and its biosimilars biopharmaspec.comscirp.org.

Computational Approaches in this compound Design and Optimization

Computational methods are increasingly being applied in the research and development of therapeutic proteins like this compound. These approaches can aid in understanding protein behavior, predicting interactions, and optimizing formulations.

Molecular dynamics (MD) simulation studies have been used to investigate the behavior of this compound in drug-carrier systems, such as nanoparticulate systems designed for targeted delivery to bone marrow researchgate.net. These simulations can provide insights into binding mechanisms and the stability of the drug within the carrier. For example, studies have analyzed contact numbers and binding free energies between this compound and different nanoparticle materials like tripalmitin (B1682551) and PLGA researchgate.net.

Computational biology is also being utilized for rational sequence design to enhance protein expression. Analyzing mRNA secondary structure and utilizing translationally silent mutations are examples of how computational approaches can optimize gene constructs for higher protein yield in expression systems like E. coli frontiersin.org.

Furthermore, computational modeling can assist in optimizing G-CSF treatment schedules during chemotherapy by integrating biological knowledge of granulopoiesis, chemotherapy effects, and this compound pharmacokinetics and pharmacodynamics nih.gov. These models can predict leukocyte time courses under different scenarios and propose optimized dosing and timing schedules nih.gov.

While computational protein design is becoming more powerful, the accuracy of these methods is continuously improving to streamline protein engineering and reduce the need for extensive empirical optimization researchgate.net.

Integration of 'Omics' Technologies for Comprehensive this compound Research

'Omics' technologies, which involve the comprehensive, high-throughput characterization of biological molecules, are being integrated into this compound research, particularly in the context of biosimilar development and understanding drug activity nih.govaccelsiors.com.

These technologies, including genomics, transcriptomics, proteomics, and metabolomics, enable the discovery of novel and sensitive biomarkers nih.govaccelsiors.com. For this compound and pegthis compound biosimilars, pharmacodynamic (PD) biomarkers such as Absolute Neutrophil Count (ANC) and CD34+ cell count are used to measure neutrophil production and hematopoietic stem cell stimulation, respectively accelsiors.com.

'Omics' technologies provide a deeper understanding of drug activity and mechanisms of action accelsiors.com. They can be used to compare chemical profiles and identify, characterize, and profile peptides, proteins, glycans, lipids, and other molecules affected by the administration of a therapeutic protein nih.gov. Targeted approaches within 'omics' focus on analyzing predefined sets of molecules or pathways, while untargeted approaches provide a broader view nih.gov.

Glycosylation patterns, although not typically associated with E. coli-produced this compound, are a critical aspect evaluated using 'omics' technologies for other therapeutic proteins and can influence stability, solubility, and biological activity nih.gov. Understanding glycosylation is vital for developing and approving biosimilars nih.gov.

Q & A

Q. How can single-cell sequencing resolve controversies about this compound’s impact on neutrophil heterogeneity?

  • Methodological Answer : Perform scRNA-seq on peripheral blood samples pre- and post-Filgrastim administration. Use clustering algorithms (e.g., Seurat) to identify neutrophil subsets and trajectory analysis to track differentiation states. Corrogate findings with functional assays (e.g., phagocytosis, NETosis) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.